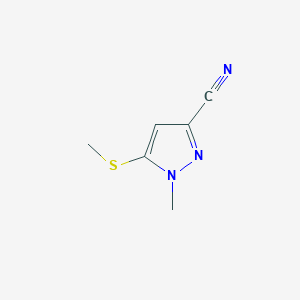

1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyrazole compounds can be synthesized through several methods. One common method is the reaction of hydrazones with α,β-unsaturated carbonyl compounds . Another method involves the [3+2] cycloaddition of diazo compounds with alkynes .

Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic heterocycle, consisting of three carbon atoms and two adjacent nitrogen atoms . The molecular structure can be further modified by substituting different functional groups at various positions on the pyrazole ring.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including N-arylation, halogenation, and oxidation . The type and position of substituents on the pyrazole ring can significantly influence the reactivity and the type of reactions that the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds depend on their specific structures. Factors such as the type and position of substituents on the pyrazole ring can influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Corrosion Inhibition

1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile shows potential as a corrosion inhibitor. A study demonstrated its effectiveness in protecting mild steel in acidic environments. This application is significant for industries where metal corrosion is a concern (Yadav, Gope, Kumari, & Yadav, 2016).

Anticancer Activity

Research has indicated the potential of pyrazole carbonitrile derivatives, similar to this compound, in anticancer therapies. Studies have shown that these compounds possess growth inhibitory and cytostatic activities against various cancer cell lines, indicating their potential in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

HIV-1 Inhibition

Triazenopyrazole derivatives, closely related to this compound, have been synthesized and evaluated for their inhibitory effects on HIV-1. This research opens possibilities for using such compounds in treating or managing HIV-1 infections (Larsen, Zahran, Pedersen, Nielsen, 1999).

Photovoltaic Applications

In the field of renewable energy, this compound derivatives have been explored as components in dye-sensitized solar cells. These studies aim to improve the efficiency of solar cells, contributing to the development of sustainable energy solutions (Wu, Lv, Hou, Cai, Wang, Kafafy, Fu, Zhang, Chu, Zou, 2013).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Pyrazole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .

Biochemical Pathways

Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .

Result of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Action Environment

It is known that the structure and reactivity of pyrazole derivatives can be influenced by tautomerism, a phenomenon that can be affected by environmental conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-methyl-5-methylsulfanylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-9-6(10-2)3-5(4-7)8-9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEMNYKAJGVPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)

![N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2827634.png)

![1-(tert-butyl)-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2827640.png)

![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)

![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)

![4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2827646.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827648.png)

![(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2827649.png)

![4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)

amine](/img/structure/B2827651.png)